

4-nitrobenzophenone oxime structural analysis

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Compound of Interest

Compound Name: (4-Nitrophenyl)(phenyl)methanone
oxime
Cat. No.: B8006799

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An in-depth technical analysis of 4-nitrobenzophenone oxime (4-NBPO) reveals a molecule that bridges the gap between classical physical organic chemistry and advanced macromolecular engineering. As a Senior Application Scientist, it is crucial to understand not just the "how" of its synthesis and application, but the fundamental "why"—the electronic and steric causalities that dictate its behavior.

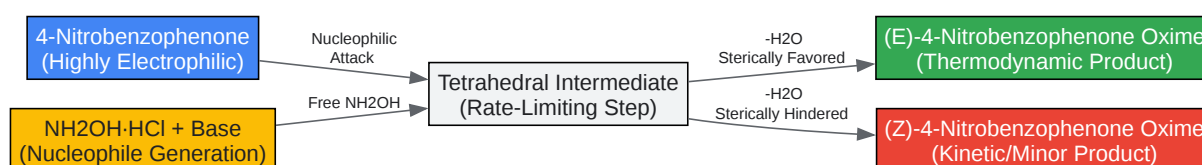
This whitepaper explores the structural dynamics of 4-NBPO, provides a self-validating synthetic protocol, and examines its critical role as a polymer-bound support (Kaiser oxime resin) in Solid-Phase Peptide Synthesis (SPPS).

Electronic Causality and Stereoisomerism

The reactivity and structural conformation of 4-nitrobenzophenone oxime are fundamentally governed by the push-pull electronic dynamics between the oxime moiety and the aromatic rings.

Stereochemical Dynamics: The condensation of an unsymmetrical ketone like 4-nitrobenzophenone with hydroxylamine yields two geometric isomers: the (E)- and (Z)-oximes (historically referred to as anti and syn isomers)[1][2].

- **Causality of Isomer Formation:** The regioselectivity of the C=N double bond is dictated by a competition between steric hindrance and electronic stabilization. The 4-nitro group exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) pathways[1]. This electronic pull increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. During the dehydration of the tetrahedral intermediate, the system strongly favors the formation of the (E)-isomer. This is because the thermodynamic stability of the crystal lattice is maximized when the steric clash between the oxime hydroxyl group and the bulky aromatic systems is minimized[1].



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Caption: Electronic and steric pathways governing the E/Z isomerization of 4-nitrobenzophenone oxime.

Self-Validating Synthesis Protocol

The synthesis of 4-NBPO via classical carbonyl oximation can routinely achieve yields exceeding 90% when reaction parameters are strictly controlled[1]. The following protocol is designed as a self-validating system, incorporating built-in analytical checkpoints to ensure high chemoselectivity and isomeric purity.

Step-by-Step Methodology:

- **Reagent Preparation:** Suspend 1.0 equivalent of 4-nitrobenzophenone in absolute ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).
 - **Causality:** Hydroxylamine is utilized as a hydrochloride salt to prevent auto-oxidation and maintain shelf stability[1].

- Nucleophile Liberation: Slowly add 1.5 equivalents of sodium hydroxide (NaOH) as an aqueous solution under continuous stirring.
 - Validation Checkpoint 1 (pH Control): Monitor the solution. The base is essential to liberate the free hydroxylamine (the active nucleophile) from its salt[1]. The pH must stabilize between 8.0–9.0. If the pH is too low, the nucleophile remains protonated; if too high, base-catalyzed degradation of the ketone may occur.
- Condensation: Heat the reaction mixture to reflux (approx. 80°C) for 2 to 4 hours.
 - Validation Checkpoint 2 (Reaction Progress): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The protocol validates itself when the UV-active starting material spot disappears, replaced by a lower-R_f spot that selectively stains yellow with iodine vapor (confirming the presence of the oxime).
- Isolation and Purification: Quench the reaction by pouring it into ice-water to induce rapid crystallization. Filter the precipitate under a vacuum and wash with cold distilled water to remove residual NaCl.
 - Validation Checkpoint 3 (Purity): Conduct a melting point analysis. A sharp melting point profile confirms the successful isolation of the thermodynamically favored (E)-isomer, free from unreacted ketone or salt impurities.

Macromolecular Application: Kaiser Oxime Resin in SPPS

Beyond small-molecule synthesis and Beckmann rearrangement pathways[1], 4-NBPO serves as a foundational architecture in Solid-Phase Peptide Synthesis (SPPS). When covalently bound to a polymer matrix, it forms the Kaiser oxime resin, a highly specialized support for synthesizing protected peptide fragments and head-to-tail cyclic peptides[3][4].

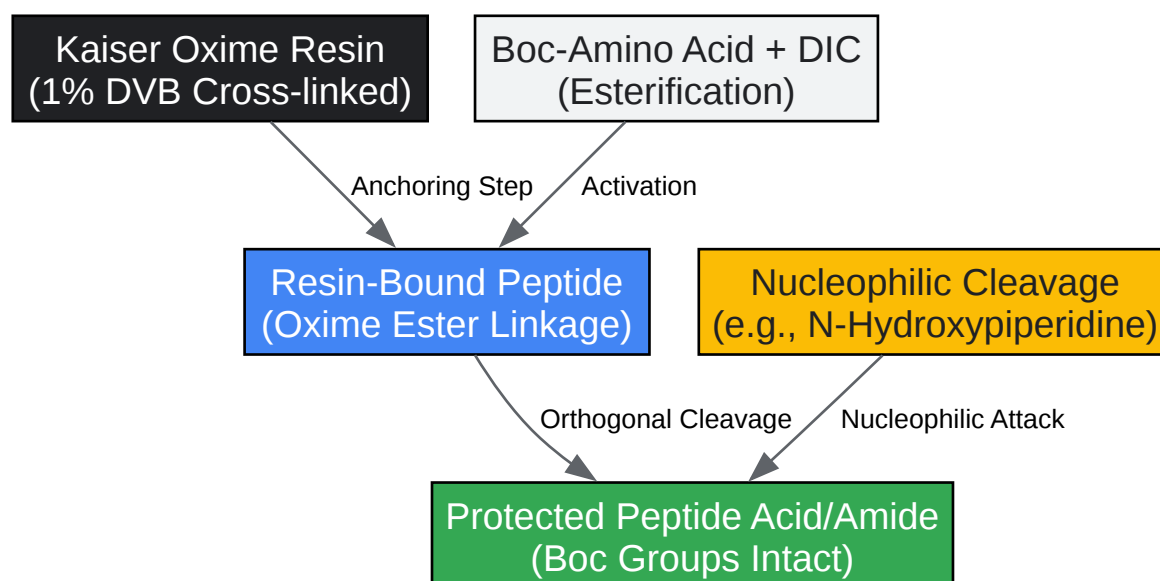
Resin Architecture and Swelling Dynamics: The resin is manufactured by functionalizing a polystyrene backbone that is 1% cross-linked with divinylbenzene (DVB)[5].

- Causality of Cross-linking: The strict 1% DVB ratio is not arbitrary; it provides the exact porosity required for the resin to swell optimally in organic solvents like dichloromethane

(DCM) and N,N-dimethylformamide (DMF). This swelling maximizes the accessibility of the oxime functional groups, ensuring a consistent loading capacity of 1.0–1.5 mmol/g for peptide anchoring[5].

Orthogonal Cleavage Logic: Standard SPPS resins (like Wang or Merrifield resins) require harsh acidic conditions (e.g., concentrated TFA or HF) to cleave the final peptide[6]. The Kaiser oxime resin bypasses this limitation. The oxime ester linkage formed between the resin and the C-terminal amino acid is highly susceptible to nucleophilic displacement[3].

- Causality of Cleavage: By treating the resin-bound peptide with nucleophiles such as N-hydroxypiperidine or an ethylene glycol terminal bis-amine, the peptide is selectively cleaved[3][6]. This orthogonal cleavage leaves acid-labile protecting groups (like Boc) completely intact, allowing for the isolation of fully protected peptide segments necessary for complex segment condensation[3].



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Caption: Orthogonal cleavage logic of the Kaiser oxime resin utilizing nucleophilic displacement.

Quantitative Data Summaries

To facilitate rapid reference for structural verification and resin selection, the critical parameters of 4-NBPO and its polymer-bound derivatives are summarized below.

Table 1: Spectroscopic and Structural Signatures of 4-Nitrobenzophenone Oxime

Analytical Method	Key Signature / Shift	Structural Assignment
Infrared (IR) Spectroscopy	$\sim 3300\text{ cm}^{-1}$	O-H stretching (broad due to H-bonding)
	$\sim 1600\text{ cm}^{-1}$	C=N stretching of the oxime core
	$\sim 1520\text{ cm}^{-1}$, $\sim 1350\text{ cm}^{-1}$	Asymmetric and symmetric NO ₂ stretching
¹ H NMR (DMSO-d ₆)	δ 11.5 - 12.5 ppm (singlet)	Oxime N-OH proton (exchangeable)
	δ 7.4 - 8.3 ppm (multiplets)	Aromatic protons (deshielded by NO ₂ group)

Table 2: Kaiser Oxime Resin Specifications for SPPS[5]

Parameter	Specification	Functional Causality
Polymer Backbone	Polystyrene	Provides an inert, hydrophobic solid support.
Cross-linking	1% Divinylbenzene (DVB)	Ensures optimal resin swelling in DCM/DMF for reagent access.
Particle Size	200 - 400 mesh	Maximizes surface area-to-volume ratio for efficient coupling.
Functional Group	4-Nitrobenzophenone oxime	Acts as the reactive anchor for the C-terminal amino acid.
Extent of Labeling	1.0 - 1.5 mmol/g loading	Determines the theoretical yield of the synthesized peptide.
Reaction Suitability	Boc solid-phase synthesis	Compatible with orthogonal nucleophilic cleavage strategies.

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